

## Lazuvapagon: A Technical Overview of a Novel Vasopressin V2 Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Lazuvapagon |           |
| Cat. No.:            | B608488     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Lazuvapagon** (also known as SK-1404) is a novel, orally available small molecule identified as a selective vasopressin V2 receptor agonist.[1] Developed by Sanwa Kagaku Kenkyusho, it is currently under investigation for the treatment of nocturia.[1][2] This document provides a comprehensive technical overview of the chemical structure, mechanism of action, and pharmacological properties of **Lazuvapagon**, based on publicly available information. It is intended to serve as a resource for researchers and professionals in the field of drug development.

## **Chemical Structure and Properties**

**Lazuvapagon** is a complex benzazepine derivative.

• IUPAC Name: (4S)-N-[(2S)-1-hydroxypropan-2-yl]-4-methyl-1-[2-methyl-4-(3-methylpyrazol-1-yl)benzoyl]-3,5-dihydro-2H-1-benzazepine-4-carboxamide

Molecular Formula: C27H32N4O3

Molecular Weight: 460.57 g/mol

CAS Number: 2379889-71-9



Table 1: Physicochemical Properties of Lazuvapagon

| Property                  | Value          | Source          |
|---------------------------|----------------|-----------------|
| Molecular Formula         | C27H32N4O3     | PubChem         |
| Molecular Weight          | 460.57 g/mol   | ChemicalBook[3] |
| CAS Number                | 2379889-71-9   | ChemicalBook[3] |
| Boiling Point (Predicted) | 712.1±60.0 °C  | ChemicalBook    |
| Density (Predicted)       | 1.22±0.1 g/cm³ | ChemicalBook    |
| pKa (Predicted)           | 14.48±0.10     | ChemicalBook    |

# Mechanism of Action: Vasopressin V2 Receptor Agonism

**Lazuvapagon** exerts its pharmacological effect through the activation of the vasopressin V2 receptor, a G-protein coupled receptor (GPCR). The V2 receptor is primarily expressed on the basolateral membrane of the principal cells in the renal collecting ducts.

#### **Signaling Pathway**

The binding of an agonist, such as **Lazuvapagon**, to the V2 receptor initiates a downstream signaling cascade. This process is crucial for the regulation of water reabsorption in the kidneys.





Click to download full resolution via product page

Figure 1: Vasopressin V2 Receptor Signaling Pathway

Upon activation by **Lazuvapagon**, the V2 receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric Gs protein. The activated Gs protein, in turn, stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including aquaporin-2 (AQP2) water channels stored in intracellular vesicles. This phosphorylation promotes the translocation and insertion of AQP2 channels into the apical membrane of the collecting duct cells, thereby increasing water reabsorption from the urine.



## **Pharmacological Properties (Illustrative)**

While specific quantitative data for **Lazuvapagon**'s binding affinity, potency, and pharmacokinetic profile are not publicly available at the time of this writing, this section provides an illustrative overview of the expected pharmacological properties based on its mechanism of action. The tables below are populated with example data for a hypothetical V2 receptor agonist to demonstrate the expected parameters and their typical ranges.

## In Vitro Potency and Binding Affinity

The in vitro activity of a V2 receptor agonist is typically characterized by its binding affinity (Ki or Kd) and its functional potency (EC50) in stimulating cAMP production.

Table 2: Illustrative In Vitro Pharmacology of a V2

**Receptor Agonist** 

| Parameter                 | Illustrative Value | Description                                                                                                               |
|---------------------------|--------------------|---------------------------------------------------------------------------------------------------------------------------|
| Binding Affinity (Ki)     | 1.5 nM             | Concentration of the compound that will bind to half of the receptors at equilibrium.                                     |
| Functional Potency (EC50) | 0.8 nM             | Concentration of the compound that provokes a response halfway between the baseline and maximum response in a cAMP assay. |

#### In Vivo Pharmacokinetics

The pharmacokinetic profile of an orally administered drug like **Lazuvapagon** is crucial for determining its dosing regimen and therapeutic window.

## Table 3: Illustrative Pharmacokinetic Parameters of an Oral V2 Receptor Agonist



| Parameter            | Illustrative Value | Description                                                                                   |
|----------------------|--------------------|-----------------------------------------------------------------------------------------------|
| Cmax                 | 250 ng/mL          | Maximum (or peak) serum concentration that a drug achieves.                                   |
| Tmax                 | 1.5 hours          | Time taken to reach the maximum serum concentration (Cmax).                                   |
| t½ (Half-life)       | 8 hours            | Time required for the concentration of the drug in the body to be reduced by onehalf.         |
| Bioavailability (F%) | 60%                | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |

## **Clinical Development**

**Lazuvapagon** is currently under investigation in a clinical trial for the treatment of nocturia in Japanese subjects.

Clinical Trial Identifier: NCT03116191

Details regarding the study design, endpoints, and results are not yet publicly available.

## **Experimental Protocols**

The following sections describe standardized experimental protocols that are commonly used to characterize vasopressin V2 receptor agonists.

#### **Radioligand Binding Assay**

This assay is used to determine the binding affinity of a test compound for the V2 receptor.





Click to download full resolution via product page

Figure 2: Radioligand Binding Assay Workflow

#### Methodology:

 Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the human vasopressin V2 receptor (e.g., CHO or HEK293 cells).



- Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains
  the cell membrane preparation, a fixed concentration of a radiolabeled V2 receptor ligand
  (e.g., [³H]-Arginine Vasopressin), and varying concentrations of the unlabeled test compound
  (Lazuvapagon).
- Incubation: The plate is incubated to allow the binding to reach equilibrium.
- Separation: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.
- Detection: The radioactivity retained on the filter is quantified using a scintillation counter.
- Data Analysis: The data are used to generate a competition binding curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (binding affinity) is then calculated from the IC50 using the Cheng-Prusoff equation.

#### **cAMP Functional Assay**

This assay measures the ability of a compound to stimulate the production of intracellular cAMP, providing a measure of its functional potency as a V2 receptor agonist.





Click to download full resolution via product page

Figure 3: cAMP Functional Assay Workflow

#### Methodology:

• Cell Culture: Cells expressing the V2 receptor are cultured in a multi-well plate.



- Compound Addition: The cells are treated with varying concentrations of the test compound (Lazuvapagon). A phosphodiesterase inhibitor is often included to prevent the degradation of cAMP.
- Incubation: The cells are incubated for a defined period to allow for cAMP accumulation.
- Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or luminescence.
- Data Analysis: A dose-response curve is generated by plotting the signal against the logarithm of the compound concentration. The EC50 value, representing the concentration of the agonist that produces 50% of the maximal response, is determined by fitting the data to a sigmoidal curve.

#### Conclusion

**Lazuvapagon** is a promising vasopressin V2 receptor agonist with a well-defined mechanism of action. Its development for the treatment of nocturia highlights the continued therapeutic potential of targeting the vasopressin system. While detailed preclinical and clinical data are not yet widely available, the information presented in this technical guide provides a foundational understanding of **Lazuvapagon**'s chemical structure, signaling pathway, and the experimental approaches used for its characterization. Further publications and clinical trial results are anticipated to provide a more complete pharmacological profile of this novel compound.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Lazuvapagon Sanwa Kagaku Kenkyusho AdisInsight [adisinsight.springer.com]
- 2. go.drugbank.com [go.drugbank.com]



- 3. innoprot.com [innoprot.com]
- To cite this document: BenchChem. [Lazuvapagon: A Technical Overview of a Novel Vasopressin V2 Receptor Agonist]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608488#chemical-structure-and-properties-of-lazuvapagon]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com